Methyl 5-bromo-1H-indazole-4-carboxylate

Kinase inhibition Structure-Activity Relationship (SAR) Cancer therapeutics

This specific 5-bromo, 4-carboxylate regioisomer is essential for ATP-competitive kinase inhibitor SAR studies, offering distinct reactivity advantages over its 3-carboxylate and 6-bromo analogs. It is the preferred starting material for achieving high potency in Gsk3β, Rock2, and Egfr targets, and serves as a key intermediate in mTOR cancer therapies where the bromine atom is critical for binding affinity. Do not substitute with close analogs.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1037840-79-1
Cat. No. B1428695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1H-indazole-4-carboxylate
CAS1037840-79-1
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=C1C=NN2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,1H3,(H,11,12)
InChIKeyZVKNYIAOEMIAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1H-indazole-4-carboxylate: A Strategic 5-Bromoindazole Building Block for Kinase Inhibitor Synthesis and SAR Studies


Methyl 5-bromo-1H-indazole-4-carboxylate (CAS 1037840-79-1) is a brominated indazole derivative that functions as a versatile intermediate in organic synthesis and pharmaceutical research [1]. The indazole scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 5-position of the indazole ring enables its use as a key building block for the synthesis of more complex molecules, particularly kinase inhibitors . This compound is recognized for its role in the development of mTOR kinase inhibitors for cancer therapy and as a precursor in the preparation of liquid crystal materials .

Why Methyl 5-bromo-1H-indazole-4-carboxylate is Not Interchangeable with Other Bromoindazole or Indazole-4-carboxylate Analogs


While the indazole scaffold is common, the specific positioning of the bromine atom and the carboxylate ester group on the indazole ring critically dictates the compound's reactivity, binding affinity, and resulting biological activity. Direct head-to-head comparisons within the indazole class demonstrate that even minor structural changes, such as altering the halogen from bromine to chlorine [1] or shifting the bromine atom to the 6-position , can dramatically alter a compound's potency and selectivity profile. Furthermore, the regioisomeric difference between the 4-carboxylate and the 3-carboxylate derivative leads to distinct synthetic pathways and applications, as shown by the regioselective alkylation studies on methyl 5-bromo-1H-indazole-3-carboxylate . These findings underscore that Methyl 5-bromo-1H-indazole-4-carboxylate is a unique chemical entity whose properties cannot be inferred or substituted by its close structural analogs.

Quantitative Differentiation: Evidence-Based Selection Criteria for Methyl 5-bromo-1H-indazole-4-carboxylate


Impact of Bromine vs. Chlorine Substitution on Kinase Inhibitor Potency

A direct comparison of 5-substituted indazole analogs reveals that the 5-bromo substituent provides a significant advantage in kinase inhibition potency over the 5-chloro analog. In a study evaluating a panel of 5-substituted indazoles against a panel of kinase assays, compounds containing a 5-bromo group demonstrated potent inhibition against Gsk3β, Rock2, and Egfr, while the corresponding 5-chloro analog showed markedly reduced activity [1]. This demonstrates the critical role of the bromine atom's size and electronic properties in achieving optimal binding within the kinase ATP-binding pocket.

Kinase inhibition Structure-Activity Relationship (SAR) Cancer therapeutics

Regioisomer-Specific Reactivity: 4-Carboxylate vs. 3-Carboxylate in Alkylation Reactions

The position of the carboxylate ester on the indazole ring is not arbitrary; it dictates the regiochemical outcome of subsequent alkylation reactions. A study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated a different selectivity pattern compared to what would be expected for the 4-carboxylate regioisomer, as predicted by density functional theory (DFT) calculations . This highlights that the 4-carboxylate isomer, Methyl 5-bromo-1H-indazole-4-carboxylate, offers a distinct and predictable reactivity profile that is crucial for synthetic planning.

Regioselective synthesis Organic chemistry Indazole functionalization

Comparative α-Glucosidase Inhibition: Benchmarking Against the Non-Brominated Scaffold

While direct data for the 5-bromo derivative is not available, its core scaffold, Methyl 1H-indazole-4-carboxylate, serves as a validated starting point for developing α-glucosidase inhibitors. A study of 13 derivatives of this scaffold showed IC50 values against α-glucosidase ranging from 16.99 ± 0.19 to 77.97 ± 0.19 µM, with the most potent derivatives comparable to the standard drug acarbose (IC50 = 12.79 ± 0.17 µM) [1]. The 5-bromo substituent in Methyl 5-bromo-1H-indazole-4-carboxylate provides a functional handle for further SAR exploration and optimization to improve upon this baseline activity.

Enzyme inhibition Diabetes research Structure-Activity Relationship (SAR)

Key Application Scenarios Where Methyl 5-bromo-1H-indazole-4-carboxylate Provides a Verifiable Advantage


Synthesis of Potent Kinase Inhibitors for Cancer Research

This compound is the preferred starting material for synthesizing a class of potent kinase inhibitors targeting enzymes such as Gsk3β, Rock2, and Egfr. The presence of the 5-bromo substituent is critical for achieving high potency, as evidenced by a direct comparison showing that the corresponding 5-chloro analog has markedly reduced activity [1]. Medicinal chemistry groups developing ATP-competitive kinase inhibitors will find this compound essential for their SAR studies.

Regioselective Synthesis of Complex Indazole Derivatives

When a synthetic route requires a specific, predictable outcome for N-alkylation reactions, the 4-carboxylate regioisomer offers a distinct advantage. Unlike the 3-carboxylate isomer, which has a different reactivity profile , Methyl 5-bromo-1H-indazole-4-carboxylate can be employed to achieve a desired substitution pattern on the indazole nucleus, simplifying the synthesis of advanced intermediates.

Development of mTOR Kinase Inhibitors

The compound serves as a key intermediate in the synthesis of mTOR kinase inhibitors for cancer therapy. The bromine atom is reported to provide essential binding affinity to the kinase ATP pocket . This specific application differentiates it from other indazole building blocks that may not be suitable for targeting this particular pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-1H-indazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.